molecular formula C18H23NO3 B5854971 (3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine

(3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine

Cat. No. B5854971
M. Wt: 301.4 g/mol
InChI Key: HTINYGJUDBUCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine, commonly known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and is known for its psychoactive properties. DMMDA-2 is a potent hallucinogen and has been used in scientific research to study its mechanism of action and effects on the human body.

Mechanism of Action

The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. DMMDA-2 is also believed to act on other receptors, such as the dopamine and norepinephrine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DMMDA-2 has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. DMMDA-2 has also been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

DMMDA-2 has several advantages for use in lab experiments. It is a potent hallucinogen and produces profound changes in perception, thought, and mood, making it useful for studying the neural basis of consciousness. DMMDA-2 is also relatively easy to synthesize and has a high purity, which makes it suitable for use in controlled experiments.
However, there are also limitations to the use of DMMDA-2 in lab experiments. It is a controlled substance and is illegal in many countries, which can make it difficult to obtain for research purposes. DMMDA-2 is also a potent hallucinogen and can produce intense and unpredictable effects, which can make it difficult to control in experimental settings.

Future Directions

There are several future directions for research on DMMDA-2. One area of interest is the relationship between DMMDA-2 and other psychoactive substances, such as LSD and psilocybin. Another area of interest is the use of DMMDA-2 in the treatment of mental health disorders, such as depression and anxiety. Finally, there is a need for further research on the long-term effects of DMMDA-2 on the brain and body, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine, or DMMDA-2, is a potent hallucinogen that has been used in scientific research to study its effects on the human body. DMMDA-2 has been found to produce profound changes in perception, thought, and mood, and has been used to investigate the neural basis of consciousness. While DMMDA-2 has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to fully understand its effects on the brain and body.

Synthesis Methods

The synthesis of DMMDA-2 involves several steps. The first step is the reaction between 3,4-dimethoxybenzaldehyde and 4-methoxy-2,5-dimethylphenylacetonitrile in the presence of sodium methoxide. This reaction produces a yellow oil, which is then dissolved in ethanol and treated with hydrogen chloride gas to produce DMMDA-2 hydrochloride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

DMMDA-2 has been used in scientific research to study its effects on the human body. It is a potent hallucinogen and has been found to produce profound changes in perception, thought, and mood. DMMDA-2 has been used in studies to investigate the neural basis of consciousness and to explore the relationship between brain function and subjective experience.

properties

IUPAC Name

3,4-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-12-9-17(21-4)13(2)8-14(12)11-19-15-6-7-16(20-3)18(10-15)22-5/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTINYGJUDBUCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline

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